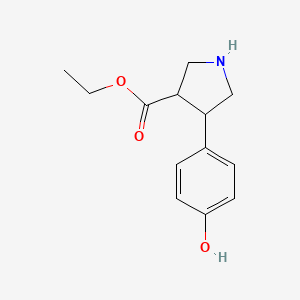

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate

Overview

Description

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₃

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-hydroxyphenylacetic acid and ethyl pyrrolidine-3-carboxylate as starting materials.

Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the formation of the pyrrolidine ring.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction mixture is prepared in large reactors and monitored for temperature and pH levels.

Purification: After the reaction is complete, the product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring or the carboxylate group.

Substitution: Substitution reactions can occur at the hydroxyl group or the pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to investigate the effects of phenylpyrrolidine derivatives on biological systems.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is similar to other phenylpyrrolidine derivatives, such as:

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound has a similar structure but differs in the ring size and functional groups.

Ethyl 4-hydroxyphenylacetate: This compound lacks the pyrrolidine ring and has different chemical properties.

Uniqueness: this compound is unique due to its specific combination of the phenyl group and the pyrrolidine ring, which gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a pyrrolidine ring, a 4-hydroxyphenyl substituent, and an ethyl ester at the carboxylic acid position, contributing to its unique properties. The molecular formula of this compound is C${13}$H${17}$NO$_{3}$, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates that compounds within this class exhibit significant effects against Gram-positive bacteria and drug-resistant fungi. A study highlighted the structure-dependent antimicrobial activity of related pyrrolidine derivatives against strains such as Staphylococcus aureus and Clostridioides difficile .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.0039 mg/mL |

| Compound B | E. coli | 0.025 mg/mL |

| This compound | Various Gram-positive pathogens | Not specified |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that certain derivatives affect cell viability in human cancer cell lines, specifically in A549 lung cancer cells. The addition of specific substituents can significantly enhance anticancer activity; for instance, modifications to the phenyl ring have shown promising results in reducing cell viability .

Table 2: Anticancer Activity in A549 Cell Line

| Compound Name | Viability (%) | Significance Level |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | p < 0.05 |

| Modified Compound with 3,5-dichloro substitution | 21.2 | p < 0.001 |

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors, leading to altered biological responses. The hydroxyphenyl group may enhance binding affinity to targets, while the pyrrolidine ring contributes to the compound's conformational stability . This interaction profile suggests potential applications in both enzyme inhibition and receptor modulation.

Study on Antiviral Activity

A study reviewed various β-amino acid heterocycles, including derivatives similar to this compound, revealing antiviral properties against pathogens like the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). The findings underscore the importance of structural modifications in enhancing antiviral efficacy .

Clinical Implications

Given its diverse biological activities, this compound holds promise for therapeutic applications in treating infections caused by resistant bacteria and cancers. Ongoing research aims to further elucidate its pharmacological profiles and optimize its structure for enhanced efficacy.

Properties

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAIGAZHHHCSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.